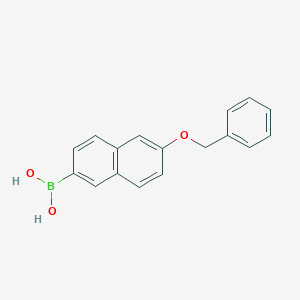

6-Benzyloxy-2-naphthylboronic acid

Description

Significance of Boronic Acids as Versatile Synthetic Intermediates

Boronic acids, and more specifically arylboronic acids, have become indispensable tools in modern organic synthesis. These organoboron compounds, characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom (R-B(OH)₂), were first synthesized in 1860. nih.gov Their rise to prominence is attributed to their remarkable versatility, stability, and relatively low toxicity. nih.govwikipedia.org Boronic acids are generally stable, easy to handle, and compatible with a wide range of functional groups, making them crucial building blocks and intermediates in the synthesis of complex organic molecules. mdpi.com

One of the most significant applications of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govmdpi.com This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials. mdpi.comnih.gov Beyond Suzuki coupling, boronic acids participate in a variety of other transformations, including Chan-Lam coupling, Sonogashira coupling, and conjugate additions, highlighting their broad utility in constructing diverse molecular architectures. borates.today Their ability to form reversible covalent complexes with diols, such as those found in sugars, has also led to their use in chemical biology and sensor development. wikipedia.orgborates.today

Overview of Naphthylboronic Acids in Advanced Chemical Synthesis

Within the broader class of arylboronic acids, naphthylboronic acids are a significant subclass that features a naphthalene (B1677914) core. This structural feature imparts unique electronic and steric properties that are advantageous in various synthetic applications. Naphthylboronic acids, such as 1-naphthylboronic acid and 2-naphthylboronic acid, serve as key reagents in the synthesis of polyaromatic hydrocarbons and other complex organic structures. guidechem.comchemicalbook.comfrontierspecialtychemicals.com

Their application in Suzuki-Miyaura cross-coupling reactions allows for the introduction of the bulky and electronically distinct naphthyl group into a target molecule. guidechem.comnih.gov This is particularly valuable in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs), where the photophysical properties of the molecules are critical. nbinno.com For instance, 1-naphthylboronic acid is used in the synthesis of host materials for blue-emitting OLEDs. sigmaaldrich.com Furthermore, the reactivity of the boronic acid functionality can be modulated by the position of its attachment to the naphthalene ring and the presence of other substituents, offering a tunable platform for synthetic chemists. acs.orgnih.gov

Research Landscape of 6-Benzyloxy-2-naphthylboronic Acid within Arylboronic Acid Chemistry

This compound is a specialized naphthylboronic acid derivative that has garnered interest for its role in the synthesis of complex and biologically relevant molecules. The presence of the benzyloxy group at the 6-position of the naphthalene ring introduces an additional layer of functionality and steric bulk, influencing the compound's reactivity and the properties of the resulting products.

This particular arylboronic acid serves as a crucial intermediate in multi-step synthetic sequences. For example, it is a key building block in the synthesis of certain pharmaceutical compounds. google.com Its utility in Suzuki-Miyaura cross-coupling reactions allows for the strategic formation of carbon-carbon bonds, leading to the construction of elaborate molecular frameworks. The benzyloxy group can also serve as a protecting group for a hydroxyl functionality, which can be deprotected at a later synthetic stage to reveal a more polar group, thereby influencing the molecule's biological activity or solubility. The specific substitution pattern of this compound makes it a valuable tool for chemists aiming to create molecules with precise three-dimensional structures and tailored electronic properties.

Chemical Profile of this compound

Chemical and Physical Properties

This compound is a solid at room temperature. aobchem.com The key chemical and physical properties are summarized in the interactive table below.

Synthesis and Purification

The synthesis of arylboronic acids, including this compound, typically involves the reaction of an organometallic reagent (derived from the corresponding aryl halide) with a borate (B1201080) ester, followed by acidic workup. nih.gov A common route for preparing naphthylboronic acids is the reaction of a bromonaphthalene with trimethyl borate. chemicalbook.com

While specific details for the large-scale synthesis of this compound are not extensively published in readily available literature, the general principles of arylboronic acid synthesis would apply. Purification is often achieved through techniques such as recrystallization or column chromatography to obtain the desired level of purity, which is crucial for subsequent reactions. tcichemicals.com The table below outlines a general approach to the synthesis and purification of arylboronic acids.

Applications in Organic Synthesis

Role in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nih.gov This palladium-catalyzed reaction couples the naphthyl group of the boronic acid with an organic halide or triflate. google.com The reaction is known for its high functional group tolerance and generally provides good to excellent yields of the desired biaryl products. nih.gov

In a typical Suzuki-Miyaura reaction, this compound would be reacted with an aryl or vinyl halide in the presence of a palladium catalyst, a base, and a suitable solvent. google.com The choice of catalyst, base, and solvent can significantly impact the reaction's efficiency and yield. nih.gov The benzyloxy group on the naphthalene ring can influence the electronic properties of the boronic acid and may require optimization of the reaction conditions. The table below provides a general overview of the components in a Suzuki-Miyaura coupling reaction involving an arylboronic acid.

Utility in Other Cross-Coupling Reactions

While the Suzuki-Miyaura reaction is the most prominent application, arylboronic acids can also participate in other types of cross-coupling reactions. These include the Chan-Lam-Evans reaction for the formation of carbon-heteroatom bonds (C-N, C-O) and the Sonogashira coupling for the formation of carbon-carbon triple bonds, although the latter typically involves organotin or organosilicon reagents. The ability of boronic acids to serve as precursors to aryl radicals under oxidative conditions also opens up avenues for other C-C bond-forming reactions. rsc.orgrsc.org

Application in the Synthesis of Complex Organic Molecules

The true value of this compound lies in its application as a building block for the synthesis of complex and often biologically active molecules. The naphthalene core is a structural motif found in various natural products and pharmaceuticals. drugbank.com The benzyloxy group provides a handle for further functionalization or can be deprotected to reveal a hydroxyl group, which can be critical for biological activity or for altering the solubility and pharmacokinetic properties of a drug candidate. cymitquimica.comchemimpex.com For instance, a similar compound, 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, is synthesized via a Suzuki reaction involving a substituted phenylboronic acid and a bromonaphthoic acid derivative. google.com This highlights the importance of substituted naphthylboronic acids in constructing intricate molecular architectures with potential therapeutic applications.

Structural and Reactivity Analysis

Spectroscopic Data and Structural Elucidation

The structure of this compound can be confirmed using a variety of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the naphthalene and benzene (B151609) rings, as well as the methylene (B1212753) protons of the benzyloxy group. The ¹³C NMR spectrum would provide information on the number and chemical environment of the carbon atoms.

Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, such as the O-H stretching of the boronic acid hydroxyl groups and the C-O stretching of the ether linkage.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

While specific spectral data for this compound is not widely published, the expected spectral features can be predicted based on its structure and comparison with similar compounds like 1-naphthylboronic acid and 2-naphthylboronic acid. nih.govsigmaaldrich.com

Reactivity Profile and Stability

Arylboronic acids are generally stable compounds that can be handled in air. mdpi.com However, they can undergo protodeboronation (loss of the boronic acid group) under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures. The boronic acid moiety is a Lewis acid and can form complexes with Lewis bases. wikipedia.org

The reactivity of this compound in cross-coupling reactions is influenced by both electronic and steric factors. The electron-donating nature of the benzyloxy group can affect the transmetalation step in the Suzuki-Miyaura catalytic cycle. The bulky nature of the benzyloxy and naphthyl groups can also play a role in the regioselectivity of certain reactions. beilstein-journals.org Boronic acids are also known to be susceptible to oxidation, which can be a consideration in biological applications. nih.gov

Table of Compounds

Properties

IUPAC Name |

(6-phenylmethoxynaphthalen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BO3/c19-18(20)16-8-6-15-11-17(9-7-14(15)10-16)21-12-13-4-2-1-3-5-13/h1-11,19-20H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHAZMUBLCEMGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)OCC3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383273 | |

| Record name | [6-(Benzyloxy)naphthalen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152915-83-8 | |

| Record name | [6-(Benzyloxy)naphthalen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformative Potential in Organic Synthesis

Carbon-Carbon Bond Forming Reactions

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.

Scope with Diverse Coupling Partners

There is no specific information available in the surveyed literature detailing the scope of 6-Benzyloxy-2-naphthylboronic acid's coupling with diverse partners, such as aryl, heteroaryl, vinyl, or alkyl halides and triflates. While one can theorize that it would participate in such reactions, no concrete examples, yields, or reaction conditions have been published.

Asymmetric Catalysis in Suzuki-Miyaura Reactions

Asymmetric Suzuki-Miyaura reactions are critical for the synthesis of chiral biaryl compounds, often employing chiral ligands to induce enantioselectivity. There are no published studies on the use of this compound in asymmetric Suzuki-Miyaura cross-coupling reactions.

Ligand Design and Catalyst Optimization for Naphthylboronic Acid Couplings

The efficiency of Suzuki-Miyaura reactions often hinges on the design of the phosphine (B1218219) ligand coordinated to the palladium catalyst. Ligands are tailored to enhance oxidative addition, transmetalation, or reductive elimination. No studies were found that specifically focus on ligand design or catalyst optimization for the coupling of this compound.

Selective Double Cross-Coupling Methodologies

Selective double cross-coupling reactions involve the sequential reaction of a dihalo-substituted substrate with two different boronic acids. This allows for the rapid construction of complex unsymmetrical molecules. There is no information available on the use of this compound in such selective double cross-coupling methodologies.

Chan-Lam Coupling Reactions (C-Heteroatom Bond Formation)

The Chan-Lam coupling provides a valuable method for forming carbon-heteroatom bonds, typically coupling a boronic acid with an amine or an alcohol using a copper catalyst. This reaction is often seen as a complementary method to the Buchwald-Hartwig amination.

No specific examples or detailed studies on the participation of this compound in Chan-Lam coupling reactions with either amine or phenol-based nucleophiles have been documented in the surveyed scientific literature.

Oxidative Transformations

Arylboronic acids can be converted to the corresponding phenols through a process known as ipso-hydroxylation. This transformation involves the cleavage of the carbon-boron bond and its replacement with a hydroxyl group. For this compound, this reaction yields 6-benzyloxy-2-naphthol. This reaction is synthetically useful as it provides a method for the synthesis of phenols under relatively mild conditions, avoiding the harsher methods required for the hydroxylation of aryl halides. scispace.com

The reaction is typically carried out using an oxidant. A variety of reagents have been shown to be effective, including:

Hydrogen peroxide (H₂O₂)

Sodium perborate (B1237305) (SPB)

Oxone®

meta-Chloroperoxybenzoic acid (mCPBA)

Recent research has focused on developing catalyst- and solvent-free methods for this transformation, making it a greener synthetic route. scispace.com For example, the use of sodium perborate in water or even under solvent-free conditions has been shown to be highly efficient. scispace.com The mechanism is believed to involve nucleophilic attack of a peroxide species on the boron atom, followed by rearrangement and subsequent hydrolysis to afford the phenol.

Recent research has explored the use of photoredox catalysis to initiate oxidative processes involving boronic acids and their derivatives. rsc.org These methods often utilize visible light and a photocatalyst to generate radical intermediates from the boronic acid species. While specific studies on the photoinduced oxidation of this compound are not prevalent, the general methodologies developed for other aryl and benzylic boronic esters are applicable. For instance, photoinduced oxidation of benzylic boronic esters has been shown to yield ketones and aldehydes. rsc.org This suggests that under appropriate conditions, derivatives of this compound could be functionalized through photoinduced oxidative pathways.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in Boronic Acid Transformations

The transformations of boronic acids encompass a wide range of synthetically valuable reactions, with the Suzuki-Miyaura cross-coupling reaction being the most prominent. researchgate.netrsc.orgdntb.gov.uaacs.org The elucidation of its mechanism has been a subject of extensive research, revealing a catalytic cycle that involves several key steps. researchgate.netrsc.org The reaction, which forms a new carbon-carbon bond, is catalyzed by palladium complexes and typically involves the oxidative addition of an organic halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.netnih.gov

Another significant transformation is the interaction of boronic acids with diols to form cyclic boronate esters. rsc.org This reversible reaction is fundamental to the use of boronic acids in sensors and for the protection of diol functionalities. rsc.org The mechanism of this esterification is sensitive to pH. Generally, at a pH close to or higher than the pKa of the boronic acid, the boron atom becomes more Lewis acidic upon forming a tetrahedral boronate anion, which then readily reacts with diols. acs.org

The complexity of these reaction systems often arises from multiple coexisting equilibria, which can involve the boronic acid, its corresponding boroxine (B1236090) (a trimeric anhydride), and various complexes with solvents, bases, or other reagents present in the mixture. ic.ac.uk For instance, borinic acids, which can be formed from boronic acids, readily form bridged B-O-B systems, highlighting the dynamic nature of these compounds in solution. ic.ac.uk

Role of Intermediates and Transition States in Boronic Acid Reactivity

The reactivity of boronic acids is dictated by the formation and stability of various intermediates and the energy of the transition states connecting them. In the Suzuki-Miyaura reaction, the transmetalation step, where the organic group is transferred from boron to the palladium center, is often rate-determining. acs.orgacs.org Structural, kinetic, and computational studies have identified key pre-transmetalation intermediates. acs.orgacs.org It has been shown that boronic esters can undergo transmetalation directly, without prior hydrolysis to the corresponding boronic acid, a finding that has clarified long-standing mechanistic questions. acs.orgacs.org

The formation of an empty coordination site on the palladium complex and the nucleophilicity of the carbon atom attached to boron are critical for the transmetalation to occur. acs.orgnih.gov The nature of the boronic acid derivative (e.g., acid vs. ester) influences the rate, with certain boronic esters showing significantly enhanced reaction rates compared to the parent acids. acs.org

In diol binding, the key intermediate is the tetrahedral boronate ion (sp³ hybridized), formed by the addition of a hydroxyl ion to the trigonal boronic acid (sp² hybridized). rsc.orgacs.org Computational studies have modeled the transition states for the reaction between boronic acids and diols, indicating a two-step process where the first step is typically the rate-determining one. rsc.org The energy barriers for these steps are influenced by the electronic properties of the substituents on the boronic acid. rsc.org

Application of Computational Chemistry and Density Functional Theory (DFT) in Reaction Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing the mechanisms of boronic acid reactions. rsc.orgrsc.org DFT allows for the calculation of the geometries and energies of reactants, intermediates, transition states, and products, providing a detailed potential energy surface for the reaction pathway. rsc.orgbiorxiv.org

For example, DFT calculations have been used to explore the nucleophile-mediated exchange mechanism in boronic esters. rsc.org These studies can model the step-by-step process, such as the nucleophilic attack on the boron atom, followed by hydrogen transfer and ring-opening to form an acyclic intermediate. rsc.org Such computational insights help to confirm or rule out proposed mechanisms, like distinguishing between a direct metathesis pathway and a nucleophile-assisted one. rsc.org

In studies of the Suzuki-Miyaura reaction, DFT has been employed to investigate the stability of various palladium-boron adducts and the energy barriers associated with the transmetalation step. acs.orgnih.gov These calculations have shown that the energy profile can be significantly affected by the type of boronic ester used. nih.gov Similarly, the interaction of boronic acids with diols has been modeled using DFT to calculate reaction rates via transition state theory, providing a molecular-level understanding of how substituents on the boronic acid influence its reactivity as a sensor. rsc.org The B3LYP functional is a common choice in these studies for its balance of accuracy and computational cost. rsc.orgbiorxiv.org

Understanding Selectivity in Complex Boronic Acid Systems

Selectivity is a critical aspect of boronic acid chemistry, particularly in complex environments where multiple reaction pathways are possible. The structural and electronic properties of the boronic acid play a pivotal role in determining this selectivity. semanticscholar.org For instance, electron-withdrawing groups on an arylboronic acid increase its Lewis acidity, which generally enhances its binding affinity for diols. rsc.org

In the context of boronate affinity materials, which are used to capture cis-diol-containing biomolecules, selectivity is paramount. acs.orgacs.org The challenge often lies in achieving high selectivity for a specific target, such as a particular glycoprotein, in a complex biological sample. acs.org Selectivity can be manipulated by altering the pH, which controls the equilibrium between the neutral boronic acid and the more reactive anionic boronate form. acs.org Furthermore, strategies like molecular imprinting combined with boronate affinity have been developed to create materials with significantly improved specificity. acs.org

Computational studies also contribute to understanding selectivity. By comparing the energy barriers for different reaction pathways, researchers can predict which product is kinetically favored. For example, DFT calculations have been used to explain the differential affinity of boron towards oxygen and nitrogen lone pairs in ortho-substituted phenylboronic acids, showing that the formation of a B-O dative bond is generally more favorable than a B-N bond. researchgate.net This fundamental understanding of intrinsic reactivity helps in designing more selective boronic acid-based systems for applications ranging from catalysis to chemical sensing.

Advanced Research Applications of 6 Benzyloxy 2 Naphthylboronic Acid Derivatives

Building Blocks for Complex Molecular Architectures in Medicinal Chemistry Research

The structural framework of 6-Benzyloxy-2-naphthylboronic acid makes it an attractive starting material for the synthesis of novel organic molecules with potential therapeutic applications. The naphthalene (B1677914) group provides a rigid scaffold that can be functionalized, while the boronic acid group is a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Biologically Active Scaffolds and Lead Compounds

While direct examples of the synthesis of specific commercial drugs using this compound are not prevalent in publicly available research, its closely related derivatives are instrumental in creating complex molecular scaffolds. For instance, the hydroxylated form, 6-Hydroxy-2-naphthaleneboronic acid, is recognized as a crucial building block in the synthesis of various pharmaceuticals. chemimpex.com This suggests that this compound serves as a protected precursor in synthetic routes, where the benzyloxy group prevents unwanted reactions of the hydroxyl group until its strategic removal in a later step. This approach is common in the development of targeted therapies, including those for cancer, where boron-containing compounds are of particular interest. chemimpex.com

Naphthalene-containing compounds, in general, are integral to the development of various bioactive agents. For example, derivatives of naproxen, which features a methoxynaphthalene core, have been conjugated with amino acids to create novel anti-inflammatory and analgesic agents. nih.gov The synthesis of polysubstituted naphthalenes and 2-naphthols is a significant area of research due to their importance in the pharmaceutical industry. nih.gov

| Related Naphthalene Derivative | Application in Synthesis | Potential Relevance for this compound |

| 6-Hydroxy-2-naphthaleneboronic acid | Building block for pharmaceuticals, especially targeted cancer therapies. chemimpex.com | Serves as the de-protected form, indicating the benzyloxy derivative is a likely intermediate in multi-step synthesis. |

| Naproxen (2-(6-methoxynaphthalen-2-yl)propanoic acid) | Core structure for creating novel anti-inflammatory and analgesic peptide conjugates. nih.gov | Demonstrates the utility of the naphthalene scaffold in designing bioactive molecules. |

| General Naphthaleneboronic acids | Used in the synthesis of a variety of organic fine chemicals and pharmaceuticals. frontierspecialtychemicals.com | Highlights the broad applicability of this class of compounds in medicinal chemistry. |

Exploration of Biological Interactions (e.g., enzyme inhibition, saccharide binding)

The boronic acid functional group is well-established for its ability to form reversible covalent bonds with diols, a structural motif present in many biological molecules, including saccharides and the active sites of certain enzymes. nih.govrsc.org This property is the foundation for the rational design of molecules that can interact with and modulate biological systems.

While specific studies detailing the enzyme inhibitory or saccharide binding properties of this compound derivatives are not extensively documented, the broader class of boronic acids has been widely explored for these purposes. Boronic acid-based compounds have been developed as sensors for carbohydrates like glucose and fructose (B13574). nih.govnih.gov The interaction involves the formation of a cyclic ester between the boronic acid and the diol of the saccharide, which can be designed to produce a detectable signal, such as a change in fluorescence. nih.govrsc.org This principle of diol recognition is also applied in the design of enzyme inhibitors, where the boronic acid moiety can mimic the transition state of an enzymatic reaction, leading to potent and selective inhibition.

Precursors in Materials Science Research

The unique electronic and structural properties of the naphthalene ring system make this compound and its derivatives valuable precursors in the field of materials science for the creation of functional materials with tailored optical and physical properties.

Development of Functionalized Polymeric Materials

Naphthalene-based boronic acids have been utilized in the synthesis of functionalized polymers. For instance, naphthalene-1-boronic acid has been used to create bifunctional polymers for applications such as the hydrolysis of cellulose. sigmaaldrich.comsigmaaldrich.com The incorporation of the naphthalene unit into a polymer backbone can impart desirable properties such as thermal stability and specific optical characteristics. The boronic acid functionality can be used as a point of polymerization or for post-polymerization modification.

The related compound, 6-Hydroxy-2-naphthaleneboronic acid, is noted for its use in creating functionalized polymers and nanomaterials, leveraging its compatibility with various substrates to develop innovative materials. chemimpex.com This strongly implies that this compound would be a suitable, protected monomer in polymerization reactions where the hydroxyl group's reactivity needs to be masked.

Design of Fluorescent Probes and Sensors

The naphthalene moiety is a well-known fluorophore, and its incorporation into boronic acid derivatives has led to the development of fluorescent sensors. A notable example is a naphthalene-based on-off fluorescent reporter compound that exhibits a significant increase in fluorescence intensity upon binding with saccharides at physiological pH. nih.govacs.org This sensor, 4-(dimethylamino)naphthalene-1-boronic acid, operates through an internal charge transfer (ICT) mechanism, where the binding of a saccharide to the boronic acid group alters the electronic properties of the fluorophore, resulting in a change in fluorescence emission. acs.org

The design of such sensors often involves the strategic placement of the boronic acid group and other substituents on the naphthalene core to fine-tune the sensor's selectivity and response. The development of new fluorescent sensors for boronic acid-containing agents is also an active area of research, with applications in bioimaging. mdpi.com The fundamental principles demonstrated in these naphthalene-based sensors suggest a strong potential for derivatives of this compound to be developed into novel fluorescent probes, potentially for the detection of saccharides or other diol-containing analytes.

| Naphthalene-based Sensor/Precursor | Sensing Principle/Application | Key Finding |

| 4-(dimethylamino)naphthalene-1-boronic acid | Fluorescent on-off sensor for saccharides. nih.govacs.org | 41-fold increase in fluorescence upon binding fructose at pH 7.4. nih.gov |

| Naphthalene-1-boronic acid | Substrate for fluorometric boronic acid-based saccharide sensors. sigmaaldrich.com | Can be used in Suzuki homocoupling reactions to create sensor molecules. sigmaaldrich.com |

| 1,8-Dihydroxy Naphthalene | Building block for self-assembly with boronic acids. nih.gov | Forms stable host-guest complexes with aromatic hydrocarbons. nih.gov |

Contribution to Catalyst Design and Development

While the primary role of this compound in the literature is as a building block in Suzuki-Miyaura cross-coupling reactions (where it is one of the reactants), the broader class of boronic acids has been explored in the context of catalysis. For example, phenylboronic acid has been used as a catalyst for certain organic transformations. However, there is limited specific information available on the direct use of this compound or its immediate derivatives as catalysts themselves. The related compound, 6-Hydroxy-2-naphthaleneboronic acid, is noted for its value in the development of catalysts, suggesting that derivatives could be explored for this purpose. chemimpex.com

Future Perspectives and Emerging Research Directions in Naphthylboronic Acid Chemistry

Integration of Artificial Intelligence and Machine Learning in Reaction Optimization

The optimization of chemical reactions, a traditionally resource-intensive and iterative process, is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). bohrium.combeilstein-journals.org These computational tools are adept at navigating the vast and complex parameter space of a chemical reaction, which includes variables such as catalyst, solvent, temperature, and concentration, to identify optimal conditions with significantly fewer experiments than human experts. bohrium.com

For complex transformations involving substrates like 6-benzyloxy-2-naphthylboronic acid, ML algorithms, particularly Bayesian optimization, can build predictive models from sparse datasets. bohrium.com These models suggest new experimental conditions that are most likely to improve the reaction yield or selectivity, thereby accelerating research and discovery. bohrium.combeilstein-journals.org This data-driven approach helps to overcome cognitive biases of chemists, potentially uncovering unconventional yet highly effective reaction conditions. bohrium.com The development of open-source software toolkits for Bayesian reaction optimization is making this technology more accessible to a broader range of chemists, heralding a future where reaction design is a synergistic effort between human intuition and machine intelligence. bohrium.commdpi.com The combination of ML with high-throughput experimentation (HTE) platforms further enhances the efficiency of optimizing reaction conditions for processes like the Suzuki-Miyaura coupling, a key application of naphthylboronic acids. beilstein-journals.org

Development of Novel Catalytic Systems for Sustainable Transformations

A major thrust in modern chemistry is the development of catalytic systems that are not only highly efficient but also environmentally benign. bath.ac.uk In the context of boronic acid chemistry, research is focused on creating catalysts that can operate under mild conditions, reduce waste, and utilize less hazardous materials. researchgate.netnih.gov Boronic acids themselves can function as catalysts, often exploiting their Lewis acidity to activate substrates. researchgate.netnih.gov This "boronic acid catalysis" (BAC) enables transformations like dehydrative amidations and Friedel-Crafts-type reactions under mild, atom-economical conditions, avoiding the need for wasteful stoichiometric activators. researchgate.netnih.gov

The development of novel palladium catalysts continues to be a central theme for cross-coupling reactions involving naphthylboronic acids. nih.govnih.gov For instance, N-heterocyclic carbene (NHC)-palladium complexes have shown significant catalytic activity in Suzuki-Miyaura reactions, including those with challenging substrates. nih.govnih.gov The design of bifunctional catalysts, which combine a Brønsted acid with a tethered Lewis base, is another promising avenue being explored to enhance reactivity and selectivity in reactions involving hydroxyl groups. bath.ac.uk Furthermore, developing thermally stable and reusable catalysts, such as fluorous sulfur-containing boronic acid catalysts, addresses the critical need for sustainability in chemical synthesis. nih.gov These advancements aim to provide a more sustainable toolbox for synthesizing valuable organic molecules. bath.ac.uk

Expansion of Application Scope in Chemical Biology and Advanced Materials

The unique properties of naphthylboronic acids are being leveraged for an expanding range of applications beyond traditional organic synthesis, notably in chemical biology and advanced materials science. The ability of boronic acids to form reversible covalent bonds with diols is a key feature exploited in the design of sensors for saccharides. chemicalbook.comnih.gov Fluorescent probes incorporating boronic acid moieties are used for the detection and imaging of biologically important molecules. mdpi.com For instance, polymers containing boronic acids and a fluorophore can exhibit increased fluorescence in the presence of saccharides, with some showing specificity for glucose. nih.gov

In the realm of advanced materials, naphthylboronic acids serve as crucial building blocks for polyaromatic hydrocarbons and functional polymers. chemicalbook.comsigmaaldrich.com 1-Naphthylboronic acid, for example, is used in the synthesis of intermediates for anthracene-derived molecular glass with blue emission, relevant for organic light-emitting diodes (OLEDs). chemicalbook.comsigmaaldrich.com The functionalization of materials like covalent organic frameworks (COFs) with boronic acids creates high-performance materials for applications such as the enrichment of environmental pollutants. nih.gov The continued exploration of naphthylboronic acids in the synthesis of complex, functional molecules points towards their growing importance in creating the next generation of smart materials and biological tools. frontierspecialtychemicals.com

Sustainable and Green Approaches to Boronic Acid Chemistry

The principles of green chemistry are increasingly influencing the synthesis and application of boronic acids, aiming to reduce environmental impact throughout a product's lifecycle. youtube.com A key focus is the development of more sustainable synthetic routes. Mechanochemistry, which involves reactions conducted by grinding solids together, offers a facile and environmentally benign method for forming boronic acid esters without the need for solvents. rsc.org This approach leads to excellent yields and purity with a simple work-up. rsc.org

Another green approach is the use of catalytic dehydration reactions, where the only byproduct is water, enhancing atom economy. bath.ac.uknih.gov This is particularly attractive for reactions like amide bond formation, which traditionally generates significant waste. nih.gov The choice of solvent is also a critical aspect of green chemistry. Research into conducting reactions in bio-derived solvents or even in water is gaining traction as a way to move away from volatile and often toxic organic solvents derived from petroleum. researchgate.netresearchgate.net These strategies, from solvent-free reactions to the use of renewable starting materials and the design of biodegradable products, are integral to creating a more sustainable future for boronic acid chemistry. youtube.com

Q & A

Basic: What are the optimal synthetic routes for 6-Benzyloxy-2-naphthylboronic acid, and how can researchers address purification challenges?

The synthesis of this compound typically involves Suzuki-Miyaura coupling precursors or direct functionalization of naphthalene derivatives. A critical challenge is purification due to boronic acid instability on silica gel, as noted in arylboronic acid synthesis . To mitigate this, researchers can employ recrystallization using non-polar solvents or utilize pinacol ester protection (e.g., this compound pinacol ester) for easier handling, followed by deprotection under mild acidic conditions . Evidence from analogous compounds suggests that avoiding elevated temperatures during purification prevents boroxin formation .

Basic: What characterization techniques are most effective for confirming the structural integrity of this compound?

X-ray crystallography is the gold standard for resolving polymorphic forms and hydrogen-bonding networks, as demonstrated in studies of structurally similar (naphthalen-1-yl)boronic acids . For routine analysis, nuclear magnetic resonance (NMR) spectroscopy (¹¹B and ¹H/¹³C) is critical: the ¹¹B NMR signal near 30 ppm confirms boronic acid functionality, while aromatic proton shifts in ¹H NMR (e.g., δ 7.2–8.5 ppm) verify the naphthylbenzyloxy substitution pattern . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy (B-O stretching ~1340 cm⁻¹) provide complementary validation .

Advanced: How does this compound perform in Suzuki-Miyaura cross-coupling reactions under varying catalytic conditions?

This compound’s steric bulk from the benzyloxy group may influence coupling efficiency. Research on analogous arylboronic acids shows that electron-rich palladium catalysts (e.g., Pd(PPh₃)₄) and polar aprotic solvents (e.g., DMF) enhance reactivity with aryl halides . However, competing protodeboronation can occur under strongly basic conditions (e.g., Na₂CO₃); optimizing base strength (e.g., K₃PO₄) and reaction temperature (60–80°C) is advised . Kinetic studies using HPLC or LC-MS are recommended to monitor reaction progress and byproduct formation .

Advanced: What are the storage and stability considerations for this compound in long-term research applications?

The compound is sensitive to moisture and oxidation. Evidence specifies storage below 4°C in airtight containers under inert gas (e.g., argon) to prevent decomposition . For extended stability, converting it to the pinacol ester derivative (stable at room temperature) is advisable, with reconstitution to the boronic acid form as needed . Periodic purity checks via NMR or melting point analysis (literature mp not explicitly reported; analogs range 105–124°C) are essential .

Advanced: How do polymorphic forms of this compound affect its reactivity, and how can researchers resolve data discrepancies?

Polymorphism in boronic acids, as observed in (naphthalen-1-yl)boronic acid studies, can alter solubility, crystallinity, and reactivity . For example, hydrogen-bonding variations between polymorphs may lead to inconsistent reaction rates in cross-coupling. To address discrepancies, researchers should:

- Characterize batches via X-ray diffraction or differential scanning calorimetry (DSC) to identify polymorphic forms.

- Standardize recrystallization protocols (e.g., solvent polarity, cooling rate) to ensure consistent crystal packing .

Advanced: What role does this compound play in developing fluorescent or sensing probes?

While direct evidence is limited, structurally related arylboronic acids are used in glucose sensing and hydrogen peroxide detection via boronate ester formation . The naphthyl group’s extended π-system in this compound could enhance fluorescence quantum yield when conjugated to fluorophores (e.g., dansyl or BODIPY derivatives). Methodologically, researchers can functionalize the boronic acid group to create Schiff base or ester-linked probes, followed by photophysical characterization (e.g., fluorescence lifetime, quenching studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.